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Trilaciclib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Trilaciclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6

(CDK4/6), represents a significant advancement in supportive care for patients undergoing

chemotherapy. Administered intravenously, it transiently arrests hematopoietic stem and

progenitor cells in the G1 phase of the cell cycle, thereby protecting them from the

myelosuppressive effects of cytotoxic agents. This guide provides a comprehensive overview

of the chemical structure, physicochemical properties, synthesis, and analytical methodologies

for trilaciclib hydrochloride. Furthermore, it delves into its mechanism of action,

pharmacokinetic profile, and pivotal clinical findings, offering a valuable resource for

researchers and drug development professionals.

Chemical Structure and Properties
Trilaciclib hydrochloride is the dihydrochloride salt of trilaciclib. Its chemical structure is

characterized by a spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one

core.
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IUPAC Name: 4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-

tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-

one;dihydrochloride[1]

CAS Number: 1977495-97-8[2][3]

Chemical Formula: C₂₄H₃₂Cl₂N₈O[3]

Molecular Weight: 519.5 g/mol [1][3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of trilaciclib and its

dihydrochloride salt.

Property Value Reference

Appearance
A solid, described as light

yellow to yellow.
[4]

Melting Point
Not explicitly reported in

publicly available literature.

Boiling Point
Not explicitly reported in

publicly available literature.

Solubility

Slightly soluble in ethanol and

PBS (pH 7.2). Soluble in

DMSO.

[2][5]

pKa
Strongest Acidic: 11.59;

Strongest Basic: 7.65
[6]

LogP Not determined. [7]

Mechanism of Action: CDK4/6 Inhibition
Trilaciclib is a reversible inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[8] By

inhibiting these kinases, trilaciclib prevents the phosphorylation of the Retinoblastoma (Rb)

protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the
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transcription of genes required for the transition from the G1 to the S phase of the cell cycle.

This induces a transient G1 cell cycle arrest.[9] In the context of chemotherapy, this mechanism

protects hematopoietic stem and progenitor cells from DNA damage induced by cytotoxic

agents, which primarily target rapidly dividing cells.[10]
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Diagram 1. Simplified signaling pathway of Trilaciclib's mechanism of action. (Max-width:
760px)

Experimental Protocols
Synthesis of Trilaciclib
Several synthetic routes for trilaciclib have been reported in patent literature. A common

approach involves the following key steps:

Nucleophilic Substitution: Reaction of a pyrimidine derivative, such as 4-chloro-2-methylthio

pyrimidine-5-carboxylic acid ethyl ester, with a suitable amine.[11]

Boc Protection: Protection of an amide group using di-tert-butyl dicarbonate (Boc₂O).[11]

Intramolecular Cyclization: Formation of the tricyclic core structure.[11]
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Functional Group Interconversion: This may involve steps like triflation of a hydroxyl group

followed by reductive elimination.[12]

Oxidation: Oxidation of a thioether to a sulfone.[12]

Deprotection: Removal of the Boc protecting group.[11]

Final Coupling: Nucleophilic substitution with 1-methyl-4-(6-aminopyridin-3-yl)piperazine to

yield trilaciclib.[11]

A detailed, multi-step synthesis is described in U.S. Patent No. 10,865,210 B2.[11] Another

synthetic method described involves the condensation of 2-(methylthio)-7H-pyrrolo[2,3-

d]pyrimidine-6-carboxylic acid with 1-aminomethyl-1-cyclohexanol, followed by intramolecular

cyclization and subsequent nucleophilic substitution.[8]

Analytical Methodology: High-Performance Liquid
Chromatography (HPLC)
A validated stability-indicating RP-HPLC method for the estimation of trilaciclib has been

developed.[13][14]

Chromatographic Conditions:

Parameter Condition

Column
Agilent C18 (150mm x 4.6mm, 3.6µm) or Inertsil

ODS (150 mm x 4.6 mm, 3.5 µ)

Mobile Phase
0.01N KH₂PO₄ : Methanol (55:45 v/v) or 0.1%

Orthophosphoric Acid : Acetonitrile (50:50 v/v)

Flow Rate 0.9 mL/min or 1.0 mL/min

Detection Wavelength 253 nm or 220 nm

Column Temperature 30°C

Injection Volume 10 µL
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Method Validation:

The method has been validated according to ICH guidelines for specificity, linearity, precision,

accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The method demonstrated linearity over a concentration range of 25% to 150% of

the target concentration, with a correlation coefficient (R²) of 0.999.[2]

Precision: The method was found to be precise with %RSD values for repeatability and

intermediate precision being less than 2%.[2]

Accuracy: The recovery was found to be within 98-102%.

LOD and LOQ: The LOD and LOQ were determined to be approximately 0.14 µg/mL and

0.41 µg/mL, respectively.[2]
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Diagram 2. General workflow for the HPLC analysis of Trilaciclib. (Max-width: 760px)
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Pharmacokinetics and Clinical Data
Pharmacokinetics
Trilaciclib is administered via intravenous infusion. It exhibits dose-proportional

pharmacokinetics. The drug is primarily metabolized in the liver and has a terminal half-life of

approximately 14 hours.

Pharmacokinetic Parameters:

Parameter Value

Route of Administration Intravenous Infusion

Metabolism Hepatic

Elimination Primarily fecal

Half-life (t½) ~14 hours

Clinical Efficacy in Myelosuppression
Clinical trials have demonstrated the efficacy of trilaciclib in reducing chemotherapy-induced

myelosuppression in patients with extensive-stage small cell lung cancer (ES-SCLC). In a

pooled analysis of three randomized, placebo-controlled Phase 2 trials, trilaciclib administered

prior to chemotherapy was associated with a statistically significant decrease in the duration of

severe neutropenia in the first cycle and a reduction in the need for supportive care

interventions such as G-CSF administrations and red blood cell transfusions.

Key Clinical Trial Findings:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome Measure Trilaciclib + Chemo Placebo + Chemo

Duration of Severe

Neutropenia (Cycle 1)
Significantly shorter Longer

Occurrence of Severe

Neutropenia (Cycle 1)
Significantly lower Higher

Need for G-CSF Reduced Higher

Red Blood Cell Transfusions Reduced Higher

Stability
Forced degradation studies have been conducted to assess the stability of trilaciclib under

various stress conditions, including acid, base, oxidative, thermal, and photolytic stress. The

drug shows degradation under acidic, alkaline, and oxidative conditions.

Conclusion
Trilaciclib hydrochloride is a first-in-class CDK4/6 inhibitor that offers a novel approach to

mitigating chemotherapy-induced myelosuppression. Its well-characterized chemical structure,

properties, and mechanism of action provide a solid foundation for its clinical application. The

availability of validated analytical methods is crucial for its quality control and further

development. The clinical data strongly support its role in improving the safety and tolerability

of chemotherapy for patients with ES-SCLC. This technical guide serves as a comprehensive

resource for scientists and researchers involved in the ongoing study and development of this

important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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